

Application Notes for In Vitro Profiling of PROTAC HPK1 Degradar-1

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Compound of Interest

Compound Name: *PROTAC HPK1 Degradar-1*

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Introduction

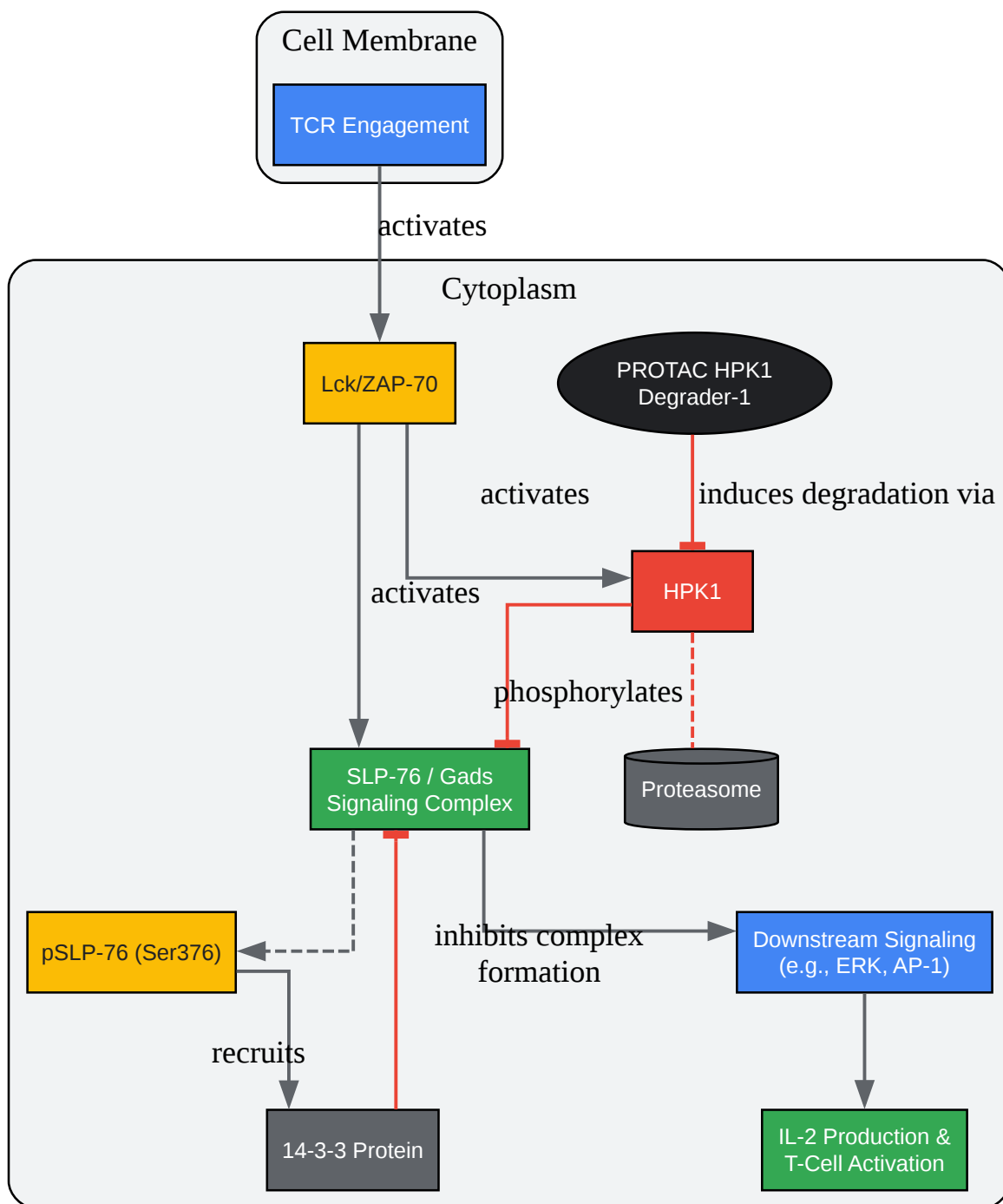
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that functions as a critical negative regulator of immune responses, particularly in T cells.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to an attenuation of the immune signal.[2][3][4] This immunosuppressive role has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity.[1][2]

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.[5][6] A PROTAC consists of a ligand that binds the protein of interest (HPK1), another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two.[5] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][8]

These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the activity of **PROTAC HPK1 Degradar-1**, from direct biochemical inhibition and cellular degradation to downstream functional consequences on T-cell signaling.

HPK1 Signaling Pathway in T-Cells

Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated that leads to T-cell activation.^[9] HPK1 acts as a negative feedback loop in this pathway. Activated HPK1 phosphorylates SLP-76 at Serine 376, which creates a binding site for 14-3-3 proteins.^{[4][10]} This interaction disrupts the formation of the TCR signaling complex, thereby dampening T-cell activation and proliferation.^{[4][10]} By inducing the degradation of HPK1, a PROTAC removes this inhibitory signal, leading to enhanced and sustained T-cell activation.

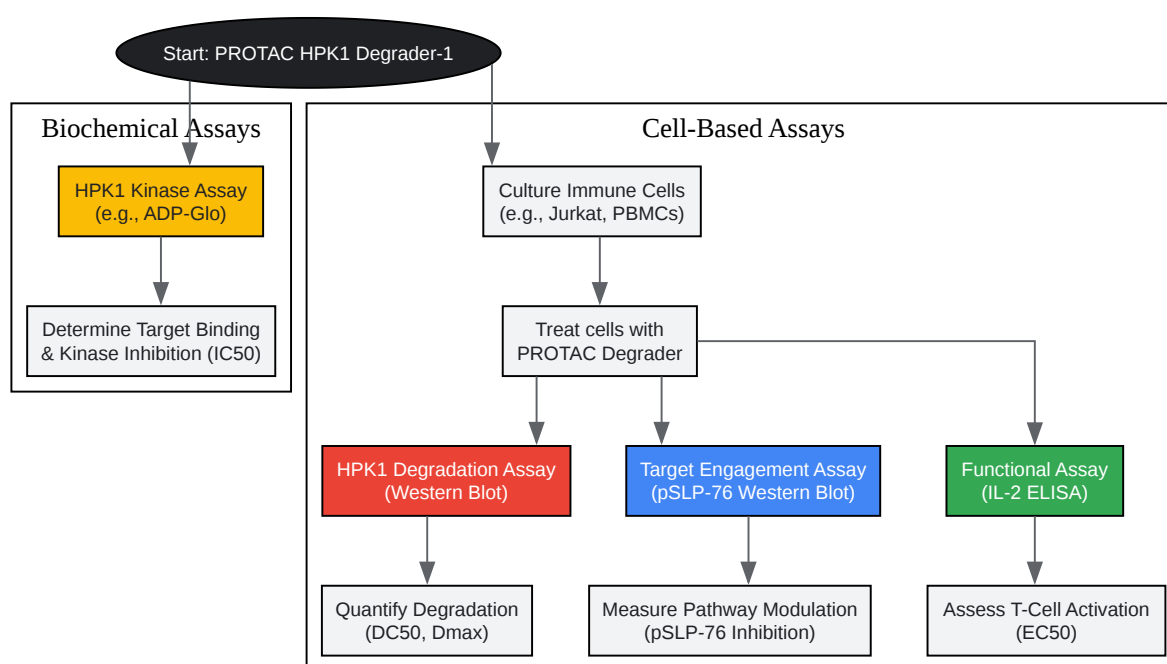


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Caption: HPK1 negative feedback loop in TCR signaling.

General Experimental Workflow

The characterization of a PROTAC degrader involves a multi-step process to confirm its mechanism of action and quantify its potency. This workflow begins with biochemical assays to assess direct target engagement, followed by cell-based assays to measure protein degradation and the resulting impact on downstream signaling pathways and cellular functions.



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Caption: Workflow for in vitro characterization of HPK1 PROTACs.

Data Presentation: In Vitro Activity of HPK1 PROTAC Degradators

The following table summarizes key quantitative metrics for **PROTAC HPK1 Degradator-1** and other representative HPK1 PROTACs based on published data.

Compound Name	Assay Type	Cell Line / System	Parameter	Value	Reference
PROTAC HPK1 Degradar-1 (Compound B1)	Cellular Degradation	-	DC ₅₀	1.8 nM	[11] [12]
Cellular Target Engagement	-	IC ₅₀ (pSLP-76)	496.1 nM	[11] [12]	
PROTAC HPK1 Degradar-2 (compound 3)	Cellular Degradation	Human PBMCs	DC ₅₀	23 nM	[12]
PROTAC HPK1 Degradar-4 (compound E3)	Cellular Degradation	-	DC ₅₀	3.16 nM	[12]
PROTAC HPK1 Degradar-5 (compound 10m)	Cellular Degradation	Jurkat Cells	DC ₅₀	5.0 ± 0.9 nM	[12] [13] [14]
Cellular Degradation	Jurkat Cells	D _{max}	≥ 99%	[12] [13] [14]	
HZ-S506	Biochemical Inhibition	Recombinant HPK1	IC ₅₀	4.6 nM	[15]
Cellular Degradation	Jurkat / PBMCs	DC ₅₀	< 10 nM	[15]	
Functional T- Cell	Jurkat Cells	EC ₅₀ (IL-2)	279.1 nM	[15]	

Activation

Unnamed PROTACs	Cellular Degradation	-	DC ₅₀	1 - 20 nM	[16]
Cellular Target Engagement	-	IC ₅₀ (pSLP-76)	2 - 25 nM	[16]	
Functional T-Cell Activation	-	EC ₅₀ (IL-2)	2 - 20 nM	[16]	

- DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein.[13]
- D_{max} (Maximum Degradation): The maximum percentage of target protein degradation achieved.[13]
- IC₅₀ (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process (like kinase activity or phosphorylation) by 50%.
- EC₅₀ (Effective Concentration 50): The concentration of a drug that gives half-maximal response (like cytokine production).

Experimental Protocols

Protocol 1: Biochemical HPK1 Kinase Activity Assay (ADP-Glo™)

This assay biochemically quantifies the kinase activity of HPK1 by measuring the amount of ADP produced during the phosphorylation reaction. It is used to determine the direct inhibitory potential (IC₅₀) of the PROTAC on HPK1's catalytic function.[4][13][17]

Materials:

- Recombinant HPK1 enzyme
- Myelin Basic Protein (MBP) substrate[18]

- ATP
- Kinase Assay Buffer
- ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent) [\[17\]](#)
- **PROTAC HPK1 Degradator-1**
- 384-well white microplates
- Luminometer

Procedure:[\[4\]](#)[\[17\]](#)

- Prepare Master Mix: Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
- Compound Preparation: Prepare serial dilutions of **PROTAC HPK1 Degradator-1** in the appropriate diluent solution (e.g., Kinase Assay Buffer with a final DMSO concentration not exceeding 1%).
- Plate Setup:
 - Add 1 µL of the serially diluted PROTAC or vehicle control (for "Positive Control" and "Blank" wells) to the wells of a 384-well plate.
 - Add 2 µL of diluted HPK1 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.
 - Initiate the reaction by adding 2 µL of the Substrate/ATP mix to all wells.
- Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 45-60 minutes.
- ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

- ADP Detection (Part 2): Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for another 30-45 minutes.
- Data Acquisition: Read the luminescence on a microplate reader.
- Data Analysis: Subtract the "Blank" reading from all other values. Normalize the data to the "Positive Control" (100% activity). Plot the percent inhibition against the log concentration of the PROTAC and fit the curve using non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell-Based HPK1 Degradation Assay (Western Blot)

This protocol is the gold standard for directly measuring the degradation of a target protein within a cellular context. It is used to determine the DC₅₀ and D_{max} of the PROTAC degrader. [\[13\]](#)

Materials:

- Jurkat T-cells (or other suitable hematopoietic cell line)
- RPMI-1640 medium with 10% FBS
- **PROTAC HPK1 Degradar-1**
- Proteasome inhibitor (e.g., MG132, as a negative control)[\[13\]](#)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, and PVDF membranes
- Primary antibodies: anti-HPK1, anti- β -actin (or other loading control)[\[19\]](#)[\[20\]](#)
- HRP-conjugated secondary antibody
- ECL reagent and imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed Jurkat cells in a 6-well or 12-well plate at an appropriate density.
 - Treat the cells with a serial dilution of **PROTAC HPK1 Degradar-1** (e.g., 0.1 nM to 1000 nM) for a set time, typically 12-24 hours.[\[13\]](#) Include a vehicle-only control (e.g., DMSO).
 - For mechanistic validation, pre-treat cells with a proteasome inhibitor like MG132 (1 μ M) for 1 hour before adding the PROTAC.[\[13\]](#)
- Cell Lysis:
 - Harvest the cells by centrifugation and wash once with ice-cold PBS.[\[21\]](#)[\[22\]](#)
 - Lyse the cell pellet in ice-cold RIPA buffer for 30 minutes on ice.[\[21\]](#)
 - Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[\[21\]](#)
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[\[21\]](#)
- Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[\[21\]](#)
- Western Blotting:
 - Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[\[22\]](#)
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[\[22\]](#)
 - Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C.

- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
- Detect the signal using an ECL reagent.[21]
- Loading Control: Strip the membrane and re-probe with an anti- β -actin antibody to ensure equal protein loading.
- Data Analysis: Perform densitometry analysis on the protein bands. Normalize the HPK1 band intensity to the corresponding loading control. Calculate the percentage of HPK1 remaining relative to the vehicle-treated control. Plot the percentage of HPK1 remaining against the log concentration of the PROTAC to determine the DC_{50} and D_{max} values.[13]

Protocol 3: Cellular Target Engagement Assay (pSLP-76 Western Blot)

This assay assesses the functional consequence of HPK1 degradation by measuring the phosphorylation level of its direct substrate, SLP-76, at Serine 376. A successful HPK1 degrader should reduce pSLP-76 levels.[3][10]

Materials:

- Same as Protocol 2, with the addition of:
- T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies)[23][24]
- Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76[21]

Procedure:[10][21]

- Cell Culture and Treatment:
 - Culture Jurkat cells as described in Protocol 2.
 - Pre-treat the cells with a serial dilution of **PROTAC HPK1 Degradator-1** for 2-4 hours.
- T-Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-30 minutes) to induce TCR signaling and HPK1 activation.[24]

- Lysis and Western Blotting: Follow steps 2-5 from Protocol 2.
- Antibody Incubation:
 - Probe one membrane with the anti-pSLP-76 (Ser376) primary antibody.
 - To normalize, strip and re-probe the membrane for total SLP-76 and a loading control (β -actin).
- Data Analysis: Perform densitometry. For each sample, calculate the ratio of pSLP-76 to total SLP-76 (or to the loading control). Normalize these values to the stimulated, vehicle-treated control. Plot the inhibition of pSLP-76 phosphorylation against the log concentration of the PROTAC to determine the IC_{50} value.

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